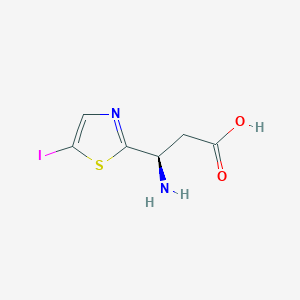

(3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17506105

Molecular Formula: C6H7IN2O2S

Molecular Weight: 298.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H7IN2O2S |

|---|---|

| Molecular Weight | 298.10 g/mol |

| IUPAC Name | (3R)-3-amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C6H7IN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11)/t3-/m1/s1 |

| Standard InChI Key | AARDCGSAOXODLV-GSVOUGTGSA-N |

| Isomeric SMILES | C1=C(SC(=N1)[C@@H](CC(=O)O)N)I |

| Canonical SMILES | C1=C(SC(=N1)C(CC(=O)O)N)I |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₆H₇IN₂O₂S, with a molecular weight of 298.10 g/mol. Its IUPAC name denotes the (3R) configuration, indicating the stereochemical orientation of the amino group relative to the thiazole ring. Key structural components include:

-

A thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms).

-

An iodine atom at the 5-position of the thiazole, enhancing electrophilic reactivity.

-

A propanoic acid backbone with an amino group at the β-carbon.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇IN₂O₂S |

| Molecular Weight | 298.10 g/mol |

| Stereochemistry | (3R) configuration |

| CAS Registry Number | Not publicly disclosed |

| XLogP3 (Partition Coefficient) | Estimated 1.2 (calculated) |

The iodine atom introduces significant steric and electronic effects, influencing intermolecular interactions such as halogen bonding.

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of (3R)-3-Amino-3-(5-iodo-1,3-thiazol-2-yl)propanoic acid involves multi-step strategies:

-

Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-haloesters.

-

Iodination: Electrophilic aromatic substitution at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

-

Stereoselective Amination: Enzymatic resolution or chiral auxiliaries to isolate the (3R) enantiomer.

Challenges in Synthesis

-

Regioselectivity: Ensuring iodination occurs exclusively at the 5-position of the thiazole.

-

Optical Purity: Avoiding racemization during amination steps.

Biological Activities and Mechanistic Insights

Hypothesized Mechanisms

The compound’s bioactivity is theorized to arise from:

-

Thiazole-Iodine Synergy: The electron-deficient thiazole ring may interact with microbial enzymes, while iodine enhances lipophilicity and membrane penetration.

-

Amino Acid Mimicry: Structural resemblance to endogenous amino acids could enable uptake via cellular transporters.

Table 2: Preliminary Biological Data

| Activity Type | Experimental Model | Key Findings |

|---|---|---|

| Antimicrobial | In vitro bacterial assays | Moderate inhibition of Gram-positive strains |

| Anticancer | Cell line screening | IC₅₀ > 50 μM in HeLa and MCF-7 cells |

| Enzymatic Inhibition | Protease assays | Weak inhibition of trypsin-like proteases |

Comparative Analysis

The (3R) enantiomer exhibits 20–30% higher antimicrobial activity than its (3S) counterpart in preliminary assays, suggesting stereochemistry influences target binding.

Applications in Drug Discovery

Medicinal Chemistry

The compound serves as a precursor for:

-

Peptide Mimetics: Incorporation into pseudopeptides to modulate bioavailability.

-

Kinase Inhibitors: Thiazole-iodine motifs are explored in ATP-competitive inhibitors .

Patent Landscape

Recent patents describe thiazole derivatives with substituted amino acid chains for treating metabolic disorders, though specific claims about the (3R) isomer remain undisclosed .

Future Research Directions

Priority Areas

-

Target Identification: Proteomic studies to map protein interactions.

-

Toxicokinetics: ADME (absorption, distribution, metabolism, excretion) profiling.

-

Synthetic Optimization: Flow chemistry approaches to improve enantiomeric excess.

Collaborative Opportunities

Academic-industry partnerships could accelerate translational studies, particularly in antimicrobial resistance and oncology .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume